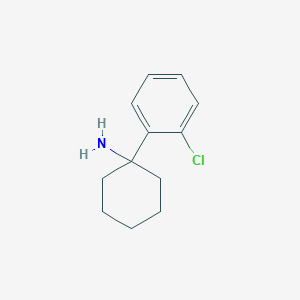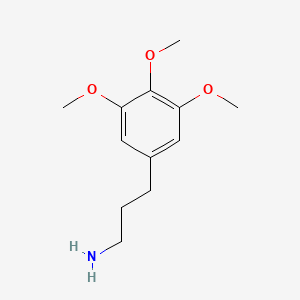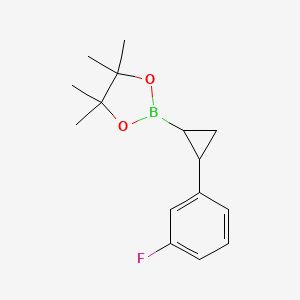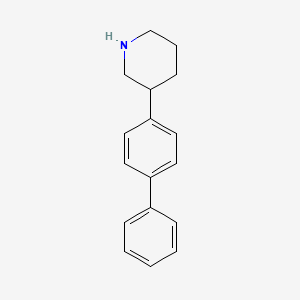![molecular formula C18H24N2S B13527498 [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features both a cyclohexyl and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and thiazole precursors, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor temperature, pressure, and reaction time ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound can be used to label proteins and enzymes for biochemical studies.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound features a triazole ring instead of a thiazole ring.
[(1-Benzyl-1H-1,2,4-triazol-3-yl)methyl]amine: Another triazole derivative with different substitution patterns.
[(1-Benzyl-1H-imidazol-4-yl)methyl]amine: Contains an imidazole ring, offering different electronic properties.
Uniqueness
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is unique due to the combination of the cyclohexyl and thiazole rings, which provide distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H24N2S |
|---|---|
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C18H24N2S/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2 |
Clave InChI |
CTSBGJZKCGMIQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


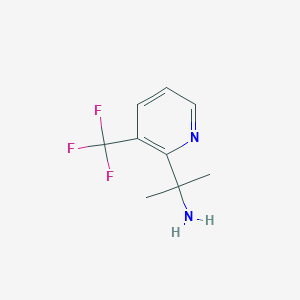
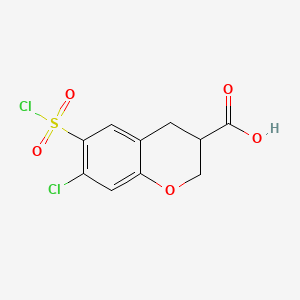
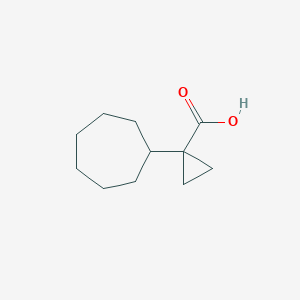


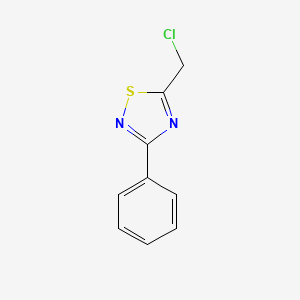
![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

